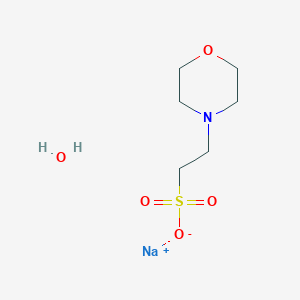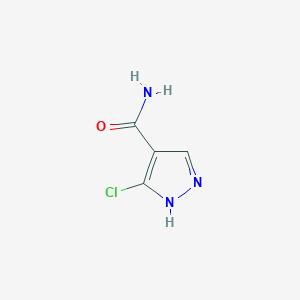
5-Chloro-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1H-pyrazole-4-carboxamide is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid with ammonia or amines under controlled conditions . The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for maximizing yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide or other nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding pyrazole-4-carboxylic acids.
Reduction: Formation of 5-amino-1H-pyrazole-4-carboxamide.
Substitution: Formation of various substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting succinate dehydrogenase.
Medicine: Explored for its antifungal and anticancer properties. .
Industry: Utilized in the development of agrochemicals, particularly fungicides.
Mécanisme D'action
The mechanism of action of 5-Chloro-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, as a succinate dehydrogenase inhibitor, it binds to the active site of the enzyme, disrupting the electron transport chain and inhibiting cellular respiration in fungal pathogens . This interaction is facilitated by hydrogen bonding and π-π stacking interactions with key amino acid residues within the enzyme’s active site .
Comparaison Avec Des Composés Similaires
- 5-Amino-1H-pyrazole-4-carboxamide
- 3,5-Dichloro-1H-pyrazole-4-carboxamide
- 1-Phenyl-1H-pyrazole-4-carboxamide
Comparison: 5-Chloro-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5-Amino-1H-pyrazole-4-carboxamide, it exhibits different reactivity and biological activity profiles. The presence of the chlorine atom enhances its potential as a fungicide and enzyme inhibitor .
Propriétés
Formule moléculaire |
C4H4ClN3O |
|---|---|
Poids moléculaire |
145.55 g/mol |
Nom IUPAC |
5-chloro-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C4H4ClN3O/c5-3-2(4(6)9)1-7-8-3/h1H,(H2,6,9)(H,7,8) |
Clé InChI |
JSNZLNFJOHJZIE-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC(=C1C(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13668724.png)
![2-Chloro-7-iodo-6-methoxybenzo[d]thiazole](/img/structure/B13668731.png)
![1-(4-Chloro-2-fluorophenyl)dibenzo[b,d]furan-2-ol](/img/structure/B13668743.png)
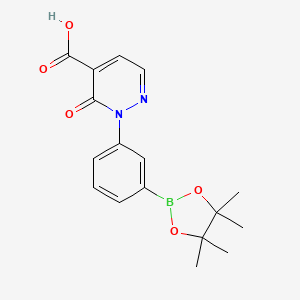
![N-[4-(2-Aminoethoxy)-2-pyridyl]-1,7-naphthyridine-2-carboxamide](/img/structure/B13668754.png)
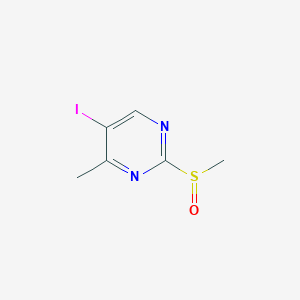
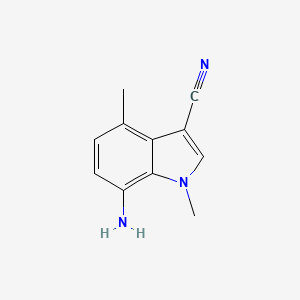
![2,5-Dioxo-1-pyrrolidinyl 4-[(2,3-DI-boc-guanidino)methyl]-3-(trimethylstannyl)benzoate](/img/structure/B13668775.png)
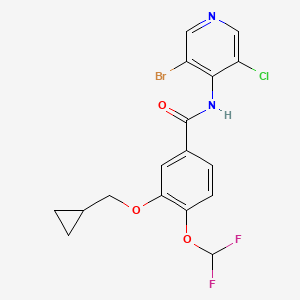

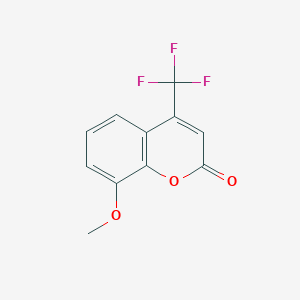
![3-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13668792.png)
